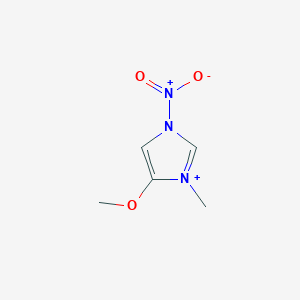
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine: is a chemical compound with the molecular formula C9H13Cl3N4S and a molecular weight of 315.65 g/mol . This compound is characterized by the presence of a triazine ring substituted with diethylamino, methylsulfanyl, and trichloromethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trichloromethyl group can be reduced to form dichloromethyl or chloromethyl derivatives.
Substitution: The diethylamino group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group may yield sulfoxides or sulfones, while reduction of the trichloromethyl group may produce dichloromethyl derivatives.
科学的研究の応用
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other triazine derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA: Affecting DNA replication and transcription.
Modulating Cellular Pathways: Influencing signaling pathways involved in cell growth and apoptosis.
類似化合物との比較
Similar Compounds
- N,N-diethyl-4-methylsulfanyl-6-(chloromethyl)-1,3,5-triazin-2-amine
- N,N-diethyl-4-methylsulfanyl-6-(bromomethyl)-1,3,5-triazin-2-amine
- N,N-diethyl-4-methylsulfanyl-6-(iodomethyl)-1,3,5-triazin-2-amine
Uniqueness
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties compared to its analogs with different halogen substitutions.
特性
CAS番号 |
30369-48-3 |
|---|---|
分子式 |
C9H13Cl3N4S |
分子量 |
315.6 g/mol |
IUPAC名 |
N,N-diethyl-4-methylsulfanyl-6-(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H13Cl3N4S/c1-4-16(5-2)7-13-6(9(10,11)12)14-8(15-7)17-3/h4-5H2,1-3H3 |
InChIキー |
NSSORPSUOBCFAY-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=NC(=NC(=N1)C(Cl)(Cl)Cl)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde](/img/structure/B14695773.png)
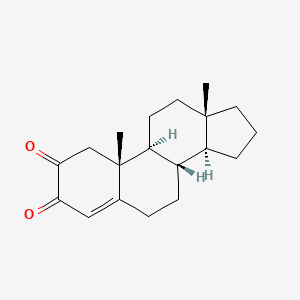
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
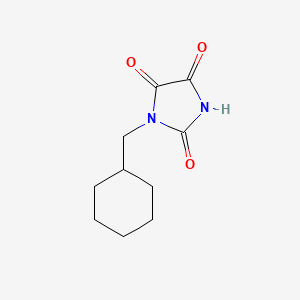
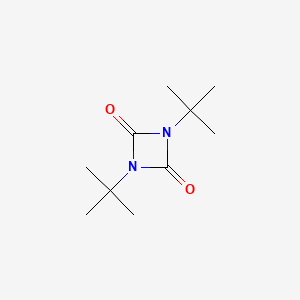
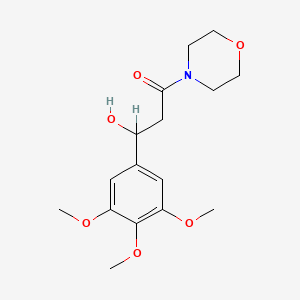
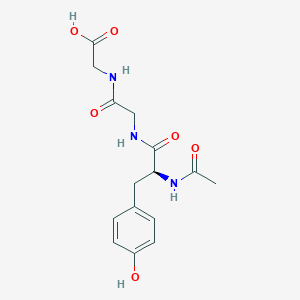
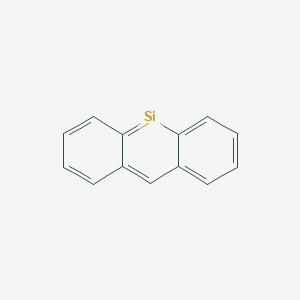
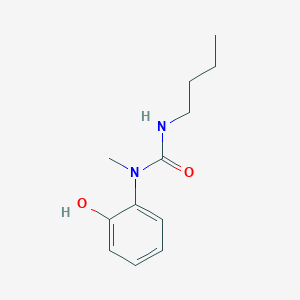
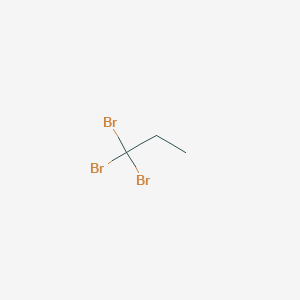
![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(1-methylpropyl)amino]-8-nitro-](/img/structure/B14695848.png)
![Diethyl [(4-ethoxyphenyl)methyl]phosphonate](/img/structure/B14695857.png)
![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
